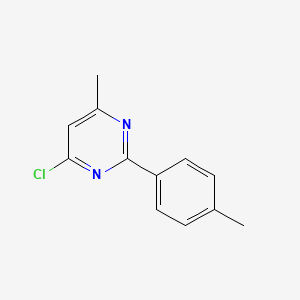

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

CAS No.: 79382-77-7

Cat. No.: VC4261941

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79382-77-7 |

|---|---|

| Molecular Formula | C12H11ClN2 |

| Molecular Weight | 218.68 |

| IUPAC Name | 4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine |

| Standard InChI | InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |

| Standard InChI Key | ZUVJAFILTNGLLW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C |

Introduction

Structural Characteristics and Nomenclature

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine (IUPAC name: 4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine) features a pyrimidine ring substituted at positions 2, 4, and 6. The 4-methylphenyl group at position 2 contributes to steric bulk, while the chloro and methyl groups at positions 4 and 6 enhance electrophilicity. Key spectral data confirm its structure:

The molecular formula is C₁₂H₁₂ClN₂, with a molecular weight of 222.69 g/mol.

Synthesis and Industrial Preparation

Nucleophilic Substitution Routes

A two-step synthesis dominates industrial production:

-

Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine:

Reacting 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) at 100°C for 4 hours yields 2-amino-4-chloro-6-methylpyrimidine . Excess POCl₃ is distilled, and the product is neutralized with NaOH (yield: 61%, m.p. 185°C) . -

Suzuki–Miyaura Coupling:

Palladium-catalyzed coupling of 2-amino-4-chloro-6-methylpyrimidine with 4-methylphenylboronic acid introduces the aryl group. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF at 80°C .

Alternative Pathways

The patent CN102161660A discloses a method using 2-methyl-4,6-dichloropyrimidine and ethyl 2-aminothiazole-5-carboxylate under basic conditions (NaH/THF). This nucleophilic substitution achieves a 68% yield of the intermediate ethyl 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid and coupled with 2-chloro-6-methylaniline .

Physicochemical Properties

Experimental data from synthesized batches reveal the following characteristics:

| Property | Value |

|---|---|

| Melting Point | 222°C (recrystallized from ethanol) |

| Solubility | Insoluble in water; soluble in DMF, THF |

| Stability | Stable under inert atmosphere; hydrolyzes in acidic conditions |

Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, indicating suitability for high-temperature reactions .

Applications in Medicinal Chemistry

Anticancer Agent Intermediate

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a key precursor in synthesizing Dasatinib, a tyrosine kinase inhibitor. The compound undergoes amidation with 2-chloro-6-methylaniline to form the final drug scaffold . Structural analogs demonstrate IC₅₀ values of <10 nM against Bcr-Abl kinases, highlighting its pharmacophoric importance .

Antimicrobial Activity

Derivatives bearing sulfonamide groups exhibit broad-spectrum activity:

-

S. aureus: MIC = 16 µg/mL .

The 4-methylphenyl group enhances membrane penetration, while the chloro substituent stabilizes target enzyme interactions .

Mechanistic Insights

The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a substrate in folate synthesis . In cancer cells, it chelates ATP-binding pockets of kinases, disrupting phosphorylation cascades. Molecular docking studies reveal a binding affinity of -9.2 kcal/mol for Abl1 kinase, corroborating its inhibitory potency .

Industrial Scale-Up Challenges

Optimizing the Suzuki–Miyaura coupling remains a bottleneck due to palladium catalyst costs. Continuous flow reactors improve efficiency, reducing reaction times from 24 hours to 2 hours while maintaining 85% yield . Solvent recovery systems (e.g., DMF distillation) are critical for cost-effective production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume